![molecular formula C22H23N5O2S B12374503 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mTOR inhibitor-17 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. This pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-17 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of mTOR inhibitor-17 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
mTOR inhibitor-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions are derivatives of mTOR inhibitor-17 with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting the mTOR pathway .
Applications De Recherche Scientifique
mTOR inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and as a component in biochemical assays .
Mécanisme D'action
mTOR inhibitor-17 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. The inhibition of mTOR activity results in reduced protein synthesis, cell cycle arrest, and induction of autophagy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapamycin: The prototype mTOR inhibitor, known for its immunosuppressive and anticancer properties.
Temsirolimus: A derivative of rapamycin, used in the treatment of renal cell carcinoma.
Everolimus: Another rapamycin derivative, used for various cancers and transplant rejection
Uniqueness of mTOR inhibitor-17
mTOR inhibitor-17 is unique due to its enhanced specificity and potency compared to other mTOR inhibitors. It has been designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors. Additionally, mTOR inhibitor-17 exhibits improved pharmacokinetic properties, making it a promising candidate for clinical development .
Activité Biologique
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structural features suggest various mechanisms of action, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a bicyclic framework, which contributes to its biological activity. The presence of the thieno[3,2-d]pyrimidine moiety is notable for its role in targeting specific biological pathways.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂S |
Molecular Weight | 358.43 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The 8-Oxa-3-azabicyclo[3.2.1]octane core may enhance binding affinity due to its conformational flexibility.
Biological Activity
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of human breast cancer cells through apoptosis induction mechanisms.
Antimicrobial Properties : The compound's activity against bacterial strains has been noted, indicating potential as an antimicrobial agent. This is particularly relevant given the increasing concern over antibiotic resistance.
Anti-inflammatory Effects : There are indications that the compound may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 µM .
- Mechanistic Insights : Further investigations revealed that the compound could induce G0/G1 phase cell cycle arrest and promote apoptosis in MCF-7 cells, implicating its use as a potential therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity .
Propriétés
Formule moléculaire |
C22H23N5O2S |
---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28) |
Clé InChI |
HBZPGFLLAMADHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.